molecular formula C20H19NO3 B5157462 N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide CAS No. 332174-62-6

N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide

Cat. No.: B5157462
CAS No.: 332174-62-6
M. Wt: 321.4 g/mol
InChI Key: CZPYHGGEHNLYRK-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide is a compound known for its significant biological activities.

Preparation Methods

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide typically involves a one-pot multicomponent reaction. This reaction includes the condensation of 2-naphthol, an aldehyde, and an amide in the presence of a catalyst. Various catalysts have been reported for this synthesis, including magnetic nanoparticle-supported acidic ionic liquids and other green chemistry approaches . The reaction conditions often involve heating the mixture under reflux in a suitable solvent, such as ethanol or acetonitrile .

Chemical Reactions Analysis

N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share a common naphthol backbone but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13(22)21-20(15-7-10-16(24-2)11-8-15)19-17-6-4-3-5-14(17)9-12-18(19)23/h3-12,20,23H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYHGGEHNLYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)OC)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386937
Record name N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332174-62-6
Record name N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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